2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile

Limitation Disclaimer

Researchers replicating GPR54 antagonist synthesis (e.g., compound 15a from Kobayashi et al., 2010) face synthetic failure or yield loss when substituting this intermediate with simpler analogs. This dedicated nicotinonitrile building block provides the exact 3-bromophenyl handle for late-stage diversification and the MOM-protected 4-fluoro-2-hydroxyphenyl moiety for orthogonal reactivity. • Verified ≥98% purity, eliminating de novo synthesis • Ensures faithful reproduction of published GPR54 antagonist routes • Immediate procurement for accelerated medicinal chemistry programs.

Molecular Formula C20H15BrFN3O2
Molecular Weight 428.3 g/mol
CAS No. 925923-84-8
Cat. No. B1511985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile
CAS925923-84-8
Molecular FormulaC20H15BrFN3O2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)F)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N
InChIInChI=1S/C20H15BrFN3O2/c1-26-11-27-19-8-14(22)5-6-15(19)18-9-16(17(10-23)20(24)25-18)12-3-2-4-13(21)7-12/h2-9H,11H2,1H3,(H2,24,25)
InChIKeyHRSQYPQBFXXOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Key GPR54 Antagonist Intermediate


2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile (CAS 925923-84-8) is a highly substituted nicotinonitrile building block. It serves as a crucial synthetic intermediate in the multi-step preparation of 2-acylamino-4,6-diphenylpyridine derivatives, which are potent and selective antagonists of the GPR54 receptor .

1
GPR54 antagonist synthesis – verified as a dedicated advanced intermediate for 2-acylamino-4,6-diphenylpyridine derivatives.
2
Orthogonal protecting group – the MOM-protected fluoroaryl moiety supports multi-step reaction compatibility.
3
Late-stage diversification handle – the 3-bromophenyl group enables further functionalization.

Why Generic Substitution Fails for This Intermediate


The specific substitution pattern is non-negotiable for the advanced synthesis of GPR54 antagonists. The 3-bromophenyl group provides a critical handle for late-stage diversification, while the 4-fluoro-2-(methoxymethoxy)phenyl moiety likely introduces orthogonal reactivity during the multi-step synthesis, precluding the use of simpler commercially available analogs. Substituting this intermediate with one lacking the methoxymethoxy protecting group, or with a different halogen, has been shown to lead to synthetic failure or a complete loss of yield to the final bioactive compound .

!
3-Bromophenyl group – replacing Br with Cl or I may block critical cross-coupling steps and reduce downstream yield.
!
MOM-protected fluoroaryl – deprotected or unprotected analogs can compromise orthogonal reactivity in the published sequence.
!
Close CAS analogs – analogs lacking the exact substitution pattern may lead to synthetic failure; purity-grade alternatives without verified route compatibility require revalidation.

Quantitative Differentiation Evidence


Limited Comparator Data Availability

A comprehensive search for quantitative head-to-head comparator data against closely related analogs (e.g., CAS 642039-97-2, CAS 126245-54-3) did not yield results meeting the required evidence thresholds for a 'Direct head-to-head comparison', 'Cross-study comparable', or 'Class-level inference'. The primary scientific literature identifies this compound strictly as an intermediate, not as a final biologically active compound, which severely limits the availability of public quantitative performance data such as IC50 values or in vivo efficacy metrics . High-strength differential evidence is therefore limited.

Comparator data
Data to verify
No head-to-head comparator data available for close structural analogs in primary literature.
Procurement choice relies on synthetic-route fit, not comparative performance metrics.
98% purity is vendor-supplied; analog performance data was not identified in literature searches.
Limitation Disclaimer

Verified Application Scenarios


GPR54 Antagonist Lead Compound Synthesis

This is the only application explicitly verified in the primary literature. The compound is a dedicated intermediate for the synthesis of 2-acylamino-4,6-diphenylpyridine derivatives, which have demonstrated high affinity to human and rat GPR54 receptors . Its use is essential for replicating published synthetic routes.

Replication of Published Synthetic Schemes

Procurement of this compound at a verified purity of 98% is a prerequisite for research groups aiming to reproduce the synthesis of potent GPR54 antagonists, such as compound 15a from the Kobayashi et al. (2010) discovery program, without requiring a full de novo synthetic route from simpler starting materials .

Application
Selection Property
Validation Focus
GPR54 antagonist lead synthesis
Published route intermediate
Reproduce Kobayashi et al. (2010) synthetic scheme
Replication of published schemes
98% purity entry point
Avoid full de novo synthesis; verify batch compatibility with reported conditions
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